molecular formula C28H44N2NaO23+ B117162 Sodium hyaluronate CAS No. 9067-32-7

Sodium hyaluronate

Cat. No.: B117162
CAS No.: 9067-32-7
M. Wt: 799.6 g/mol
InChI Key: KIUKXJAPPMFGSW-UHFFFAOYSA-N
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Scientific Research Applications

Intraocular Applications and Surgery Healon, primarily composed of sodium hyaluronate, has diverse applications in ophthalmic surgeries. In one study, Healon demonstrated a lesser reduction in outflow facility than Viscoat in human cadaver eyes, suggesting it is less likely to cause intraocular pressure spikes post-cataract surgery (Lane et al., 2000). It's also been used in lacrimal passages flushing to treat obstructive conditions, showing a high cure rate and effectiveness (Qi, 2001). Furthermore, Healon has been utilized in suturing corneal perforations, improving operation success and reducing iris adhesion (Li Lin, 2006).

Viscoelastic Properties and Formulations Research has focused on the rheological characteristics and viscoelastic properties of Healon formulations. Studies comparing Healon with other ophthalmic viscosurgical devices (OVDs) like Viscoat have provided insights into their effects on platelet aggregation, corneal metabolism, and endothelial morphology (Dick et al., 2001). These properties are crucial for maintaining anterior chamber depth and ensuring the safety and effectiveness of ophthalmic surgeries.

Antimicrobial Activity and Wound Healing Healon has also been studied for its antimicrobial properties and wound healing capabilities. A study investigated the retention of ciprofloxacin's antimicrobial activity when stored with Healon, highlighting its potential in reducing the risk of meningitis post-cochlear implantation (Wei et al., 2006). Additionally, Healon's effectiveness as a wound-healing adjuvant has been demonstrated in the treatment of alkali-induced corneal epithelial defects, outperforming hydroxypropyl methylcellulose and saline in accelerating the healing process (Shahraki et al., 2016).

Mechanism of Action

Target of Action

Healon, also known as Sodium Hyaluronate, is a glycosaminoglycan found in various connective tissues of humans . It primarily targets the ocular tissues, particularly the corneal endothelium . It can bind to specific receptors for which it has a high affinity .

Mode of Action

Healon functions as a tissue lubricant and plays an important role in modulating the interactions between adjacent tissues . It forms a viscoelastic solution in water, providing mechanical protection for tissues (iris, retina) and cell layers (corneal, endothelium, and epithelium) due to the high viscosity of the solution . In facilitating wound healing, it acts as a protective transport vehicle, taking peptide growth factors and other structural proteins to a site of action . It is then enzymatically degraded, and active proteins are released to promote tissue repair .

Biochemical Pathways

Healon, or this compound, is involved in several biochemical pathways. After interacting with cellular surface hyaladherins, it activates intracellular signaling systems involved in proliferation, differentiation, cell motility, and degradation of the Hyaluronic Acid itself .

Pharmacokinetics

This compound is cleared within hours of injection but appears to have residual effects on contacted cells . In the eye, it is eliminated via the canal of Schlemm .

Result of Action

The use of Healon facilitates the outcome of surgery . When placed intracamerally before cataract removal, it results in significantly decreased endothelial cell loss . In filtering procedures, the use of intracameral and subconjunctival Healon promotes superior bleb formation while still maintaining chamber depth postoperatively .

Safety and Hazards

Side effects of Healon are uncommon but can include a temporary rise in intraocular pressure, inflammation, or corneal swelling . Serious side effects can include vision loss, blurred vision, eye pain or swelling, and heart symptoms such as fast, irregular, or pounding heartbeats .

Future Directions

The use of Healon and similar substances continues to be explored in various fields of medicine, such as ophthalmology, articular pathologies, cutaneous repair, skin remodeling, vascular prosthesis, adipose tissue engineering, nerve reconstruction, and cancer therapy . The great potential of Healon in medicine has stimulated the interest of pharmaceutical companies which, by means of new technologies, can produce Healon and several new derivatives to increase both the residence time in a variety of human tissues and the anti-inflammatory properties .

Biochemical Analysis

Biochemical Properties

Healon contains 30 mg/ml of sodium hyaluronate . This compound is a naturally occurring polysaccharide found in various tissues in the body, including the vitreous humor, synovial fluid, and umbilical cord . It acts as a viscoelastic space filler, maintaining a separation between tissues .

Cellular Effects

Healon has profound effects on various types of cells and cellular processes. For instance, when placed intracamerally before cataract removal, it results in significantly decreased endothelial cell loss . This suggests that Healon influences cell function by providing protection to the corneal endothelium and other ocular tissues .

Molecular Mechanism

The molecular mechanism of Healon’s action is primarily based on its viscoelastic properties. It provides a clear space for surgical manipulation while maintaining tissue separation postoperatively, thereby avoiding adhesion formation .

Temporal Effects in Laboratory Settings

Healon has been shown to be safe and effective in a wide spectrum of anterior segment surgical procedures

Dosage Effects in Animal Models

The effects of Healon at different dosages in animal models have not been explicitly mentioned in the available literature. Its safety and efficacy in human anterior segment surgery suggest that it may have similar effects in animal models .

Transport and Distribution

The transport and distribution of Healon within cells and tissues are facilitated by its viscoelastic properties. It maintains tissue separation, which could influence its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium hyaluronate, the active component of this compound, is typically derived from hyaluronic acid through a process of bacterial fermentation. The fermentation process involves the use of specific strains of bacteria, such as Streptococcus zooepidemicus, which produce hyaluronic acid as a metabolic byproduct. The hyaluronic acid is then purified and converted into this compound through a neutralization reaction with sodium hydroxide .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation followed by several purification steps, including filtration, precipitation, and drying. The final product is a highly purified, non-inflammatory, high molecular weight fraction of this compound, which is then formulated into a sterile, non-pyrogenic viscoelastic

Properties

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44N2O23.Na/c1-5(33)29-9-18(11(35)7(3-31)47-25(9)46)49-28-17(41)15(39)20(22(53-28)24(44)45)51-26-10(30-6(2)34)19(12(36)8(4-32)48-26)50-27-16(40)13(37)14(38)21(52-27)23(42)43;/h7-22,25-28,31-32,35-41,46H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)(H,44,45);/q;+1/t7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20+,21+,22+,25-,26+,27-,28-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIVKILSMZOHHF-QJZPQSOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)C)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N2NaO23+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9004-61-9 (Parent)
Record name Hyaluronate Sodium [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009067327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

799.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9067-32-7
Record name Hyaluronate Sodium [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009067327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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